Selegiline-d5 HCl Selegiline-d5 HCl An isotope labelled selamectin. Selamectin is a topical parasiticide and anthelminthic used on animals.
Brand Name: Vulcanchem
CAS No.: 1217705-21-9
VCID: VC0196506
InChI:
SMILES:
Molecular Formula: C13H12D5N·HCl
Molecular Weight: 228.78

Selegiline-d5 HCl

CAS No.: 1217705-21-9

Cat. No.: VC0196506

Molecular Formula: C13H12D5N·HCl

Molecular Weight: 228.78

Purity: > 95%

* For research use only. Not for human or veterinary use.

Selegiline-d5 HCl - 1217705-21-9

CAS No. 1217705-21-9
Molecular Formula C13H12D5N·HCl
Molecular Weight 228.78

Selegiline-d5 Hydrochloride is characterized by specific chemical and physical properties that define its utility as an analytical reference standard. The compound maintains the pharmacological profile of unlabeled selegiline while providing distinct mass spectrometric signatures.

Chemical Structure and Identification

The deuterated compound is formally known as (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride, featuring selective deuteration of the phenyl ring . This strategic labeling pattern creates a mass shift that is analytically advantageous while maintaining chromatographic properties similar to the parent compound.

ParameterSpecification
CAS Number1217705-21-9
Molecular FormulaC₁₃H₁₃D₅ClN
Molecular Weight228.77 g/mol
Chemical Name(R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride
Isotopic ModificationFive deuterium atoms on phenyl ring

Analytical Applications

The primary application of Selegiline-d5 Hydrochloride lies in its use as an internal standard for quantitative bioanalytical methods, particularly in pharmacokinetic and pharmacodynamic studies.

Mass Spectrometric Applications

Selegiline-d5 HCl serves as a highly effective internal standard for the quantification of selegiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) . The presence of five deuterium atoms creates a mass shift that allows clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic behavior, addressing a key requirement for accurate quantitative analysis.

Research Applications in Clinical Studies

Comparative Analysis with Unlabeled Selegiline

Understanding the relationship between Selegiline-d5 HCl and its unlabeled counterpart provides context for its analytical applications.

Parent Compound Properties

Unlabeled selegiline hydrochloride (CAS: 14611-52-0) is a selective monoamine oxidase B (MAO-B) inhibitor widely used in treating Parkinson's disease . It functions by irreversibly inhibiting monoamine oxidase, thereby increasing dopamine levels in the brain . The non-deuterated compound has the following key properties:

PropertySpecification (Unlabeled Selegiline HCl)
Melting point141-142°C
Optical activity[α]25/D -10.8° (c = 6.48 in water)
Solubility>10 mg/mL in water
FormulaC₁₃H₁₈ClN
Molecular Weight223.74 g/mol

Isotopic Impact on Analytical Performance

The deuteration of selegiline creates minimal changes in physicochemical properties while providing significant advantages in mass spectrometric detection. The kinetic isotope effect from deuterium substitution is generally negligible for chromatographic separations but provides clear mass spectral differentiation. This characteristic is particularly valuable in complex biological matrices where signal interference can compromise analytical accuracy.

Analytical Method Development

The use of Selegiline-d5 HCl has enabled sophisticated analytical methods for quantifying selegiline in various biological matrices.

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry methods for selegiline analysis typically employ deuterated internal standards like Selegiline-d5 HCl. These methods can achieve lower limits of quantitation (LLOQ) of approximately 0.025 ng/ml for selegiline and 0.100 ng/ml for its metabolites, with acceptable precision and accuracy . The internal standard compensates for variations in sample preparation, injection, and ionization efficiency.

GC-MS Applications

Gas chromatography-mass spectrometry applications similarly benefit from deuterated internal standards. In research settings, this approach has been documented to provide reliable quantification for selegiline analysis, with calibration curves typically ranging from low ng/mL to μg/mL concentrations .

SpecificationDetails
Catalog NumberHXO-06957 (example)
CategoryStable Isotopes
ApplicationInternal standard for quantification
PurityTypically >98% (isotopic purity)
Storage ConditionsGenerally 2-8°C, protected from light

Related Reference Standards

Several related compounds are available as complementary analytical standards, including:

  • N-Desmethyl Selegiline-D5 Hydrobromide (CAS: 1217977-04-2)

  • N-Desmethyl Selegiline D5 hydrochloride (CAS: 1217774-73-6)

  • rac-N-Desmethyl Selegiline-d5 HCl (CAS reference to unlabeled: 115586-38-4)

These compounds enable comprehensive analytical workflows for selegiline and its metabolites in pharmacokinetic studies.

Research Applications in Pharmacokinetic Studies

Selegiline-d5 HCl has proven valuable in pharmacokinetic research, particularly in studies examining drug interactions and metabolism.

Clinical Research Applications

In clinical research settings, Selegiline-d5 has been employed as an internal standard for analyzing plasma and urine samples to determine selegiline concentrations and metabolite profiles . This approach has supported studies evaluating the pharmacologic interactions between transdermal selegiline and other compounds, providing critical data on absorption, distribution, metabolism, and excretion patterns.

Metabolite Profiling

The use of deuterated internal standards like Selegiline-d5 HCl enables accurate quantification of both parent compounds and metabolites. For selegiline, important metabolites include n-desmethylselegiline, methamphetamine, and amphetamine . The ability to distinguish between administered drug, metabolites, and internal standards through mass spectrometric detection is essential for comprehensive pharmacokinetic profiling.

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